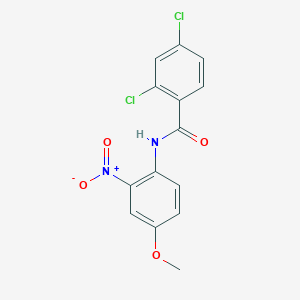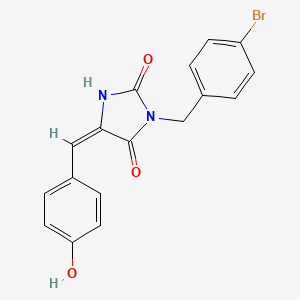![molecular formula C16H25NO3 B5112828 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. MDPV is a potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its potential dangers, MDPV has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's psychoactive effects, including euphoria, increased energy, and heightened alertness. 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine also has a high affinity for the dopamine transporter, which may contribute to its addictive properties.
Biochemical and Physiological Effects
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes vasoconstriction, which can lead to tissue damage and organ failure. 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been associated with a range of adverse effects, including psychosis, seizures, and death. Long-term use of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine can lead to addiction and withdrawal symptoms, including depression, anxiety, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been used extensively in laboratory experiments to study the brain's reward system and the effects of drugs on behavior. The drug's potent psychoactive effects make it a useful tool for studying addiction and other behavioral disorders. However, due to its potential for abuse and addiction, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine must be used with caution in laboratory settings.
Direcciones Futuras
There are several areas of future research that could further our understanding of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine and its effects. These include:
1. The development of new treatments for addiction and other behavioral disorders that target the brain's reward system.
2. The investigation of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine's potential as a tool for studying the neurobiology of addiction and other behavioral disorders.
3. The development of new synthetic cathinones that have fewer adverse effects than 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine.
4. The investigation of the long-term effects of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine use on the brain and body.
5. The development of new screening tools to identify individuals at risk for addiction and other behavioral disorders.
In conclusion, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine is a potent stimulant that has gained popularity in recent years due to its psychoactive effects. Despite its potential dangers, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and physiological effects. Future research in this area could lead to the development of new treatments for addiction and other behavioral disorders, as well as a better understanding of the long-term effects of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine use on the brain and body.
Métodos De Síntesis
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine is synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with propionic anhydride to form 3,4-methylenedioxyphenyl-2-propanone propionyl derivative. The propionyl derivative is then reacted with piperidine to form 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications as well as its adverse effects. Researchers have investigated the use of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine as a treatment for depression, anxiety, and addiction, as well as its potential as a tool for studying the brain's reward system. However, due to its potential for abuse and addiction, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine is not currently approved for medical use.
Propiedades
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-8-6-9-15(19-2)16(14)20-13-7-12-17-10-4-3-5-11-17/h6,8-9H,3-5,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKJLOGRVOHUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)

![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)


![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)

![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)